![molecular formula C12H10ClN3O B2716592 2-amino-N-(5-chloropyridin-2-yl)benzamide CAS No. 280771-61-1](/img/structure/B2716592.png)
2-amino-N-(5-chloropyridin-2-yl)benzamide
Vue d'ensemble
Description
“2-amino-N-(5-chloropyridin-2-yl)benzamide” is a chemical compound with the CAS Number: 280771-61-1 . It has a molecular weight of 247.68 and its IUPAC name is 2-amino-N-(5-chloro-2-pyridinyl)benzamide . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-amino-N-(5-chloropyridin-2-yl)benzamide” is 1S/C12H10ClN3O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,14H2,(H,15,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-amino-N-(5-chloropyridin-2-yl)benzamide” is a powder . It has a predicted melting point of 187.00° C , a predicted boiling point of 348.0° C at 760 mmHg , a predicted density of 1.4 g/cm 3 , and a predicted refractive index of n 20D 1.70 .Applications De Recherche Scientifique
Synthesis and Neuroleptic Activity
Benzamides like 2-amino-N-(5-chloropyridin-2-yl)benzamide have been synthesized and evaluated for their potential neuroleptic activities. These compounds have shown inhibitory effects on stereotypical behavior in animal models, indicating their potential as neuroleptic drugs. A study by Iwanami et al. (1981) found that certain benzamides were more active than linear analogues, suggesting their effectiveness in treating psychosis with fewer side effects (Iwanami et al., 1981).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Benzamides, including variants of 2-amino-N-(5-chloropyridin-2-yl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. Borzilleri et al. (2006) discovered a compound showing significant kinase selectivity, favorable pharmacokinetics, and efficacy in tumor models (Borzilleri et al., 2006).
Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic analogues of benzamides have been synthesized and evaluated for antipsychotic properties. Norman et al. (1996) identified two derivatives with potent in vivo activities comparable to existing antipsychotic drugs, indicating their potential as backup compounds for antipsychotic therapy (Norman et al., 1996).
Preparation and Characterization of Crystalline Forms
Different polymorphs of benzamides have been prepared and characterized, offering insights into their stability and properties. Yanagi et al. (2000) characterized two polymorphs of a related benzamide compound, contributing to understanding the compound's stability and behavior (Yanagi et al., 2000).
Improved Synthesis Processes
Research into the synthesis of benzamide derivatives has led to the development of more efficient processes. Dian (2010) reported an improved synthetic route for a related benzamide compound, highlighting advancements in the synthesis methodologies of these compounds (Dian, 2010).
Alkylating Agents with Cytotoxicity
Benzamide derivatives have been synthesized as alkylating agents with potential applications in cancer therapy. Wolf et al. (2004) found that certain benzamide conjugates showed increased toxicity against cancer cells, indicating their use in targeted drug delivery for melanoma treatment (Wolf et al., 2004).
Antimicrobial Activity
Benzamide derivatives have been evaluated for their antimicrobial properties. Patel et al. (2011) synthesized pyridine derivatives with variable antimicrobial activities, contributing to the understanding of the antimicrobial potential of benzamide derivatives (Patel et al., 2011).
Serotonin Receptor Agonists
Benzamide derivatives have been developed as serotonin receptor agonists, particularly targeting gastrointestinal motility. Sonda et al. (2003) synthesized a series of benzamide derivatives and evaluated them for their efficacy in enhancing gastrointestinal motility, indicating their therapeutic potential (Sonda et al., 2003).
Aggregation Enhanced Emission Properties
Some benzamide derivatives exhibit unique photophysical properties like aggregation-enhanced emission, useful in material science and sensing applications. Srivastava et al. (2017) reported on benzamide compounds showing luminescent properties in both solution and solid state, highlighting their potential in optical applications (Srivastava et al., 2017).
Histone Deacetylase Inhibition
Benzamide derivatives have been identified as inhibitors of histone deacetylases, an important target in cancer treatment. Zhou et al. (2008) described the synthesis and biological evaluation of a benzamide derivative, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Dopamine Receptor Antagonism
Benzamide derivatives have shown promise as dopamine receptor antagonists, relevant in the treatment of psychiatric disorders. Ohmori et al. (1996) synthesized benzamide derivatives demonstrating high affinity for dopamine receptors, indicating their potential as antipsychotic agents (Ohmori et al., 1996).
Safety and Hazards
The safety information for “2-amino-N-(5-chloropyridin-2-yl)benzamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided .
Propriétés
IUPAC Name |
2-amino-N-(5-chloropyridin-2-yl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,14H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPZZANVLDNJOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.